SF-6847: The Pinnacle of Protonophoric Uncoupling – A Technical Dossier
SF-6847: The Pinnacle of Protonophoric Uncoupling – A Technical Dossier
Executive Summary
SF-6847 (Chemical Name: 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile ) represents a landmark in the history of mitochondrial bioenergetics. Discovered during the golden age of oxidative phosphorylation research in the 1970s, it remains one of the most potent protonophoric uncouplers known to science. Unlike the classical uncoupler 2,4-Dinitrophenol (DNP), which requires micromolar concentrations, SF-6847 functions in the low nanomolar range (~10 nM), exhibiting a catalytic turnover that challenges our understanding of lipid bilayer transport.
This guide serves as a definitive technical resource for researchers utilizing SF-6847. It moves beyond basic definitions to explore the physicochemical properties that drive its potency, detailed synthesis protocols, and rigorous experimental frameworks for validating mitochondrial uncoupling.
Historical Genesis & Discovery
The discovery of SF-6847 is inextricably linked to the work of Hiroshi Terada and colleagues at the University of Tokushima, Japan, in the mid-1970s. During this period, the Chemiosmotic Theory (Mitchell, 1961) was gaining acceptance, and the hunt was on for compounds that could specifically dissipate the proton motive force (
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The Potency Paradox: Early uncouplers like DNP were effective but required high doses, leading to off-target toxicity. Terada’s group sought "hindered phenols"—molecules where the hydroxyl group is shielded by bulky substituents—to enhance lipophilicity and membrane residence time.
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The Breakthrough: In 1975, Terada published seminal work demonstrating that SF-6847 could uncouple oxidative phosphorylation in rat liver mitochondria at concentrations as low as 10 nM . This was orders of magnitude more potent than DNP and significantly more active than FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).
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Stoichiometric Revelation: Terada calculated that less than 0.2 molecules of SF-6847 per respiratory chain were sufficient to induce complete uncoupling. This finding was critical: it proved that uncouplers act catalytically as mobile carriers, shuttling protons at a rate far exceeding the turnover of the respiratory enzymes.
Chemical Architecture & Physicochemical Properties
The extreme potency of SF-6847 is not accidental; it is a function of its specific molecular engineering.
Structure-Activity Relationship (SAR)
The molecule consists of three critical functional domains:
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Acidic Dissociable Group: The phenolic hydroxyl (-OH) group acts as the proton donor/acceptor.
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Lipophilic Shield: Two tert-butyl groups at the 3,5-positions provide immense hydrophobicity, allowing the molecule to dissolve deep within the lipid bilayer.
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Electron-Withdrawing Anchor: The benzylidenemalononitrile moiety (dicyanovinyl group) strongly withdraws electrons, stabilizing the phenolate anion formed after deprotonation.
Key Physicochemical Data
| Property | Value | Significance |
| IUPAC Name | 3,5-di-tert-butyl-4-hydroxybenzylidenemalononitrile | Defines chemical identity.[1][2][3] |
| Molecular Weight | 282.38 g/mol | Facilitates rapid diffusion. |
| pKa | ~6.8 - 6.9 | Close to physiological pH, ensuring optimal cycling between protonated and deprotonated forms. |
| Spectral Max | 360 nm (neutral), 450 nm (anion) | Distinct shift allows for spectroscopic monitoring of ionization state. |
| Potency (State 4) | ~10 nM (EC50) | ~1000x more potent than DNP; ~5-10x more potent than FCCP. |
Mechanistic Dynamics: The Protonophore Cycle
SF-6847 operates as a Class II Uncoupler (mobile carrier). Its mechanism relies on the "shuttle" model.[4] The critical innovation of SF-6847 is the stability of its anionic form (
Mechanism Visualization
The following diagram illustrates the cyclic transport of protons across the Inner Mitochondrial Membrane (IMM).
Caption: The catalytic protonophore cycle of SF-6847. The delocalization of the anionic charge allows the deprotonated form to return across the lipid bilayer, completing the circuit.
Comparative Pharmacology
To select the appropriate uncoupler for your assay, compare SF-6847 against standard alternatives.
| Feature | SF-6847 | FCCP / CCCP | 2,4-DNP |
| Potency (EC50) | ~10 nM | 50 - 100 nM | 10 - 50 µM |
| Mechanism | Mobile Carrier (Delocalized Anion) | Mobile Carrier | Mobile Carrier |
| Membrane Potential ( | Rapid, complete collapse | Rapid collapse | Slower, dose-dependent |
| Spectral Interference | Absorbs at 360/450 nm | Absorbs UV/Vis | Yellow color (Vis) |
| Stability | High (Sterically hindered) | Sensitive to thiols | High |
| Toxicity (Cellular) | High (due to potency) | High | Moderate |
Scientist's Note: While FCCP is the industry standard for Seahorse assays due to commercial availability, SF-6847 provides a cleaner "titration" of membrane potential due to its steep dose-response curve. It is the reagent of choice when absolute maximal respiration is required with minimal chemical artifact.
Synthesis & Preparation
For labs requiring high-purity SF-6847 or derivatives (e.g., for conjugation), the synthesis is a classic Knoevenagel condensation. The following protocol is adapted from recent optimizations (Antonenko et al., ACS Omega, 2024) which improve yield over the original 1970s benzene-reflux methods.
Reaction Scheme
Reagents: 3,5-di-tert-butyl-4-hydroxybenzaldehyde + Malononitrile.[1][2][3]
Catalyst: Ammonium Acetate (NH
Caption: Knoevenagel condensation pathway for the synthesis of SF-6847.
Protocol Steps
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Dissolution: Dissolve 10 mmol of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 11 mmol of malononitrile in 20 mL of ethanol.
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Catalysis: Add catalytic amount of ammonium acetate (or piperidine, though NH
OAc is preferred for purity). -
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 3–4 hours. Monitor by TLC (Thin Layer Chromatography) for disappearance of the aldehyde.
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Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water acidified slightly with HCl.
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Purification: The yellow precipitate is SF-6847. Filter and recrystallize from ethanol/water to achieve >98% purity.
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Verification: Confirm structure via NMR and melting point (approx. 145°C).
Experimental Protocols: Validating Uncoupling
Assay: Mitochondrial Oxygen Consumption (Clark Electrode / Respirometry)
Objective: To determine the uncoupling potency (RCR uncoupled) of SF-6847 in isolated liver mitochondria.
Reagents:
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Isolation Buffer: 250 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.
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Respiration Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH
PO , 1 mM MgCl , pH 7.2. -
Substrates: Succinate (5 mM) + Rotenone (2 µM) [Complex II driven] OR Glutamate/Malate [Complex I driven].
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SF-6847 Stock: 1 mM in Ethanol (Freshly prepared).
Step-by-Step Procedure:
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Baseline: Add 0.5 mg/mL isolated mitochondria to the respiration chamber containing Respiration Buffer at 37°C.
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State 2: Add substrate (e.g., Succinate). Observe slow oxygen consumption (State 2).
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State 3 (Phosphorylating): Add ADP (200 µM). Observe rapid oxygen consumption.
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State 4 (Resting): Allow ADP to be depleted. Rate returns to baseline (State 4).
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Titration: Sequentially add SF-6847 in 2 nM increments.
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Observation: Respiration rate should increase sharply.
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Endpoint: Determine the concentration required to match or exceed the State 3 rate.
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Warning: Over-titration (>100 nM) may lead to inhibition of respiration due to membrane disruption or secondary effects.
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Data Analysis:
Plot [O
References
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Terada, H. (1975). "The catalytic action of SF 6847 (3,5-di-tert-butyl-4-hydroxy-benzylidenemalononitrile)." Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link
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Terada, H., et al. (1988).[6][7][8] "Unique action of a modified weakly acidic uncoupler without an acidic group, methylated SF 6847."[6][7][8] Biochimica et Biophysica Acta (BBA).[7] Link
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Antonenko, Y. N., et al. (2024).[2] "Synthesis of Triphenylphosphonium-Linked Derivative of SF6847 via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler."[1][2][3] ACS Omega.[2] Link
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Mitchell, P. (1961). "Coupling of phosphorylation to electron and hydrogen transfer by a chemi-osmotic type of mechanism." Nature. Link
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Childress, E. S., et al. (2018). "Mitochondrial uncouplers with an extraordinary dynamic range."[9] Biochemical Journal. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Di tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative relationship between protonophoric and uncoupling activities of analogs of SF6847 (2,6-di-t-butyl-4-(2',2'-dicyanovinyl)phenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Unique action of a modified weakly acidic uncoupler without an acidic group, methylated SF 6847, as an inhibitor of oxidative phosphorylation with no uncoupling activity: possible identity of uncoupler binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
